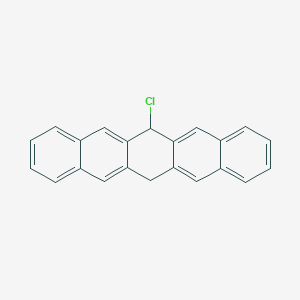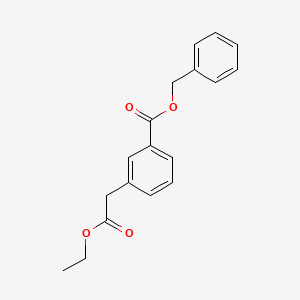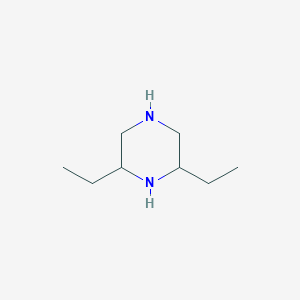
6-Chloro-6,13-dihydropentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6,13-dihydropentacene is a derivative of dihydropentacene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,13-dihydropentacene typically involves the chlorination of 6,13-dihydropentacene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6,13-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloropentacene, a process that typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 6-chlorotetrahydropentacene, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Chloropentacene.
Reduction: 6-Chlorotetrahydropentacene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-6,13-dihydropentacene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Materials Science: The compound’s ability to undergo solid-state fluorescence makes it valuable in the study of photoluminescent materials.
Mécanisme D'action
The mechanism by which 6-Chloro-6,13-dihydropentacene exerts its effects is primarily through its electronic structure. The presence of the chlorine atom at the 6-position influences the compound’s reactivity and stability. The compound’s ability to undergo disproportionation reactions, where it can form both tetrahydropentacenes and pentacenes, is a key aspect of its mechanism of action. These reactions are influenced by the molecular structure and arrangement in the solid state .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Dihydropentacene: The parent compound without the chlorine substitution.
6,13-Dihydro-6,13-dihydroxypentacene: A hydroxylated derivative.
6,13-Pentacenedione: A diketone derivative.
Uniqueness
6-Chloro-6,13-dihydropentacene is unique due to the presence of the chlorine atom, which significantly alters its chemical properties compared to its non-chlorinated counterparts.
Propriétés
Numéro CAS |
919272-91-6 |
|---|---|
Formule moléculaire |
C22H15Cl |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
6-chloro-6,13-dihydropentacene |
InChI |
InChI=1S/C22H15Cl/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22H,11H2 |
Clé InChI |
DWEKOBFYLIMNGS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)

![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)

![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)


